
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group attached to an amino-methylcyclopentenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylcyclopent-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed
Reduction: 3-((2-Amino-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopentenone core.
2-Methylcyclopent-2-en-1-one: Contains the cyclopentenone core but lacks the chloro-nitrophenyl group.
Uniqueness
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is unique due to the combination of the chloro-nitrophenyl group and the cyclopentenone core. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11ClN2O3 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
3-(2-chloro-5-nitroanilino)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(4-5-12(7)16)14-11-6-8(15(17)18)2-3-9(11)13/h2-3,6,14H,4-5H2,1H3 |
Clave InChI |
KXAOFKDCASWDGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14053542.png)
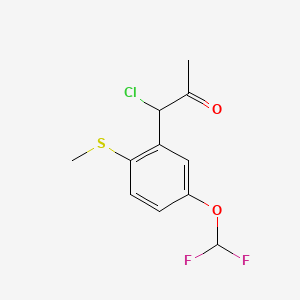
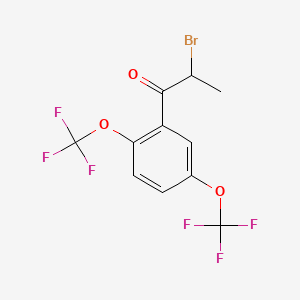
![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)
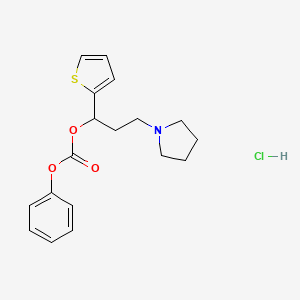
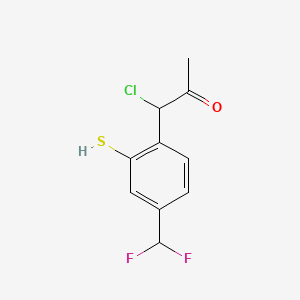

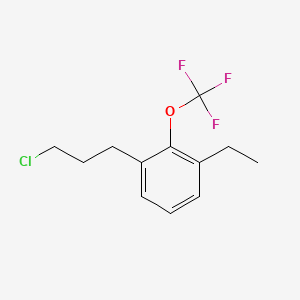

![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
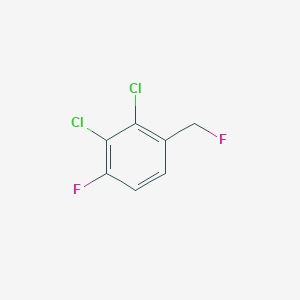

![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
